![molecular formula C13H9BrN2O B2981714 2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one CAS No. 949570-72-3](/img/structure/B2981714.png)
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one” is a structural derivative of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one . These derivatives have been studied for their anti-cancer and apoptosis-inducing properties .
Synthesis Analysis
The synthesis of these compounds often starts from 2-aminobenzoic acid and correspondingly substituted 2-chloronitrobenzenes . For example, 5-substituted-aminoacyl-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one derivatives have been prepared with varying activity on ulcers .Molecular Structure Analysis
The molecular structure of this compound includes a dibenzo[b,e][1,4]diazepin-11-one core with a bromine atom at the 2-position . The InChI code for this compound is 1S/C13H9BrN2O/c14-8-5-6-10-9(7-8)13(17)16-12-4-2-1-3-11(12)15-10/h1-7,15H,(H,16,17) .Physical And Chemical Properties Analysis
The compound is a yellow to brown solid . Its molecular weight is 289.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.Scientific Research Applications
I have conducted several searches to gather information about the scientific research applications of “2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one”. The available information from the search results indicates that this compound has been evaluated for its anti-proliferative activity against human cancer cell lines and has shown potential as an anticancer agent inducing cancer cell apoptosis . Additionally, derivatives of this compound have been prepared with activity on ulcers , with one derivative being selected for further clinical evaluation .
Future Directions
properties
IUPAC Name |
8-bromo-5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O/c14-8-5-6-10-9(7-8)13(17)16-12-4-2-1-3-11(12)15-10/h1-7,15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBVMNPGEMTBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(C=C(C=C3)Br)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

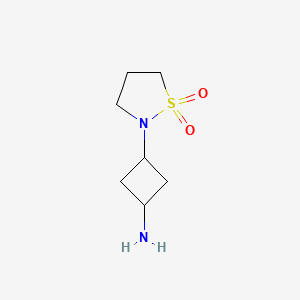
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2981634.png)
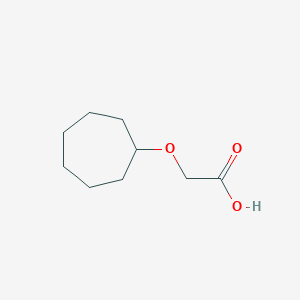


![Ethyl 4-{[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)sulfonyl]amino}benzenecarboxylate](/img/structure/B2981639.png)
![2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2981643.png)

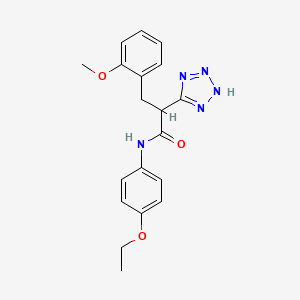


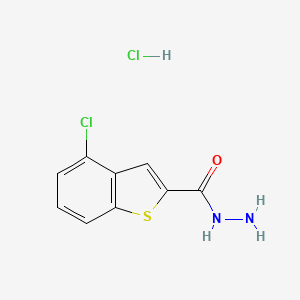
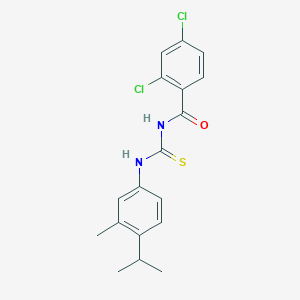
![6-chloro-N2-{1-[3-(propan-2-yloxy)phenyl]ethyl}pyridine-2,5-dicarboxamide](/img/structure/B2981651.png)